An In-depth Technical Guide to 3-Bromobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Bromobenzonitrile. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development. Furthermore, this guide illustrates a key application in a common synthetic workflow.
Core Physical and Chemical Properties
3-Bromobenzonitrile is a versatile building block in organic synthesis, valued for its reactive nitrile and bromo functionalities. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of 3-Bromobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 6952-59-6 | [1] |
| Molecular Formula | C₇H₄BrN | [1] |
| Molecular Weight | 182.02 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 225 °C | [2] |
| Density | 1.562 g/mL | [3] |
| Solubility | Soluble in water (0.2 g/L) | [1] |
| Flash Point | >113 °C (>235.4 °F) | [2] |
Table 2: Spectral Data Summary for 3-Bromobenzonitrile
| Spectral Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79 (t, J=1.4 Hz, 1H), 7.75 (dt, J=7.8, 1.3 Hz, 1H), 7.61 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.37 (t, J=7.9 Hz, 1H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0, 135.2, 130.6, 130.3, 122.9, 117.8, 113.7 | [5][6] |
| FTIR (KBr Pellet) | Major peaks around 2230 cm⁻¹ (C≡N stretch), 1570, 1470, 1420 cm⁻¹ (aromatic C=C stretch), 780 cm⁻¹ (C-Br stretch) | [3] |
| Mass Spectrum (GC-MS) | Molecular ion (M⁺) at m/z 181/183 (due to bromine isotopes), major fragment at m/z 102 | [3][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 3-Bromobenzonitrile are provided to facilitate its practical application in a laboratory setting.
Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile
The Sandmeyer reaction provides a reliable method for the synthesis of 3-Bromobenzonitrile from 3-aminobenzonitrile.[8][9][10]
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Bromobenzonitrile.
-
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13][14]
Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Dissolve the crude 3-Bromobenzonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Analysis
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 3-Bromobenzonitrile.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18]
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][7][19][20]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Application in Synthetic Workflow: Suzuki-Miyaura Coupling
3-Bromobenzonitrile is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling reaction using 3-Bromobenzonitrile.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]
This protocol details the synthesis of a biaryl compound from 3-Bromobenzonitrile and 4-methoxyphenylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 3-Bromobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 90 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.
-
Safety and Handling
3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
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- 3. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromobenzonitrile(6952-59-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]
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- 7. dev.spectrabase.com [dev.spectrabase.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 16. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 17. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
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